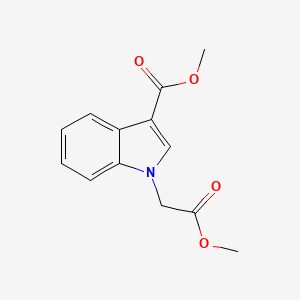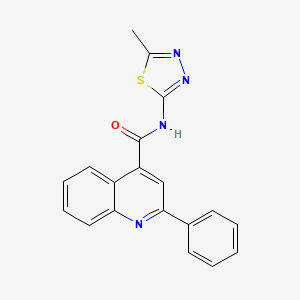
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is not fully understood. However, it has been reported to act as a selective antagonist of the G-protein coupled receptor 55 (GPR55). GPR55 is a receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation. By blocking the activity of GPR55, 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide may have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have analgesic effects by reducing pain sensation.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards GPR55. This allows researchers to study the specific effects of blocking GPR55 activity without interfering with other physiological processes. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
未来方向
There are several future directions that can be explored in the study of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide. One possible direction is the development of more potent and selective GPR55 antagonists for the treatment of various diseases. Another direction is the study of the interaction between 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide and other proteins to identify potential new drug targets. Additionally, the development of new methods for the synthesis and purification of this compound may also be explored to overcome its limitations in lab experiments.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a promising compound with potential application in various fields of scientific research. Its high potency and selectivity towards GPR55 make it a valuable tool for the study of various physiological processes and the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
The synthesis of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide involves the reaction between 2,5-dimethylbenzoic acid and 4-phenoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide has been extensively studied for its potential application in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, it has been used as a tool to study the interaction between proteins and ligands. In pharmacology, it has been used to study the mechanism of action of various drugs.
属性
IUPAC Name |
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-9-16(2)20(14-15)21(23)22-17-10-12-19(13-11-17)24-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVSWONZHYAQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)